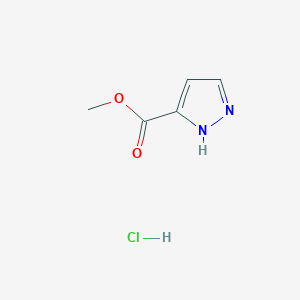

methyl 1H-pyrazole-5-carboxylate hydrochloride

Overview

Description

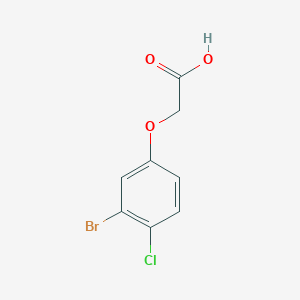

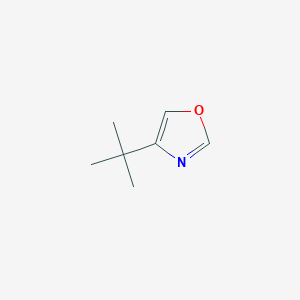

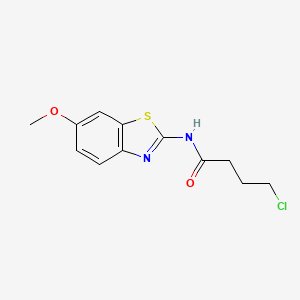

Methyl 1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C5H6N2O2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of methyl 1H-pyrazole-5-carboxylate and its analogues has been reported in the literature . The synthesis involves a series of reactions, including condensation, oxidation, and cyclization . The process is facilitated by various catalysts and reagents, and the reaction conditions are carefully controlled to ensure the desired product .Molecular Structure Analysis

The molecular structure of methyl 1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a carboxylate group . The molecular weight of the compound is 126.113 Da .Chemical Reactions Analysis

Methyl 1H-pyrazole-5-carboxylate can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions to form pyrazoles . It can also undergo oxidation and cyclization reactions to form a wide variety of pyrazole derivatives .Physical And Chemical Properties Analysis

Methyl 1H-pyrazole-5-carboxylate is a solid compound . It has a molecular formula of C5H6N2O2 and a molecular weight of 126.113 Da .Scientific Research Applications

Structural and Spectral Investigations

Methyl 1H-pyrazole-5-carboxylate hydrochloride is extensively studied in structural and spectral investigations. For instance, the compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, was investigated using experimental and theoretical methods, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction technique (Viveka et al., 2016).

Synthesis and Crystal Structures

This compound is involved in the synthesis of various pyrazole derivatives. For example, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate was synthesized through a one-pot reaction, showcasing the compound's utility in facilitating complex chemical syntheses (Saeed et al., 2012).

Applications in Corrosion Inhibition

Pyrazole derivatives, including those related to this compound, have been evaluated as corrosion inhibitors. The study demonstrated their effectiveness in reducing the corrosion rate of steel in hydrochloric acid, indicating their potential in industrial applications (Herrag et al., 2007).

Coordination Chemistry

In coordination chemistry, pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been synthesized and characterized. These compounds demonstrate intriguing properties when interacting with metals like Cu, Co, and Zn, forming various coordination complexes (Radi et al., 2015).

Antitumor and Antimicrobial Properties

Several studies have explored the antitumor and antimicrobial properties of pyrazole derivatives. For example, certain pyrazole compounds have shown significant inhibitory effects against tumor cell lines and microbes, indicating their potential in developing new therapeutic agents (Titi et al., 2020).

Safety and Hazards

Future Directions

The future directions for the research and development of methyl 1H-pyrazole-5-carboxylate could involve the design and synthesis of novel derivatives with improved biological activities . Additionally, more studies are needed to understand the mechanism of action of the compound and its potential applications in various fields .

Mechanism of Action

Target of Action

Methyl 1H-pyrazole-5-carboxylate hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These activities suggest that the compound may interact with multiple targets, each contributing to its overall pharmacological profile.

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit the aryl hydrocarbon receptor, suppressing the osteogenesis of mesenchymal stem cells .

Biochemical Pathways

For example, the inhibition of the aryl hydrocarbon receptor can impact various downstream effects, including the regulation of cell growth and differentiation .

Result of Action

For instance, the suppression of the aryl hydrocarbon receptor can lead to the inhibition of osteogenesis in mesenchymal stem cells .

properties

IUPAC Name |

methyl 1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-3-6-7-4;/h2-3H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVFFMWRVMFEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)

amine](/img/structure/B6611963.png)